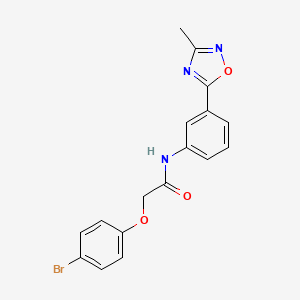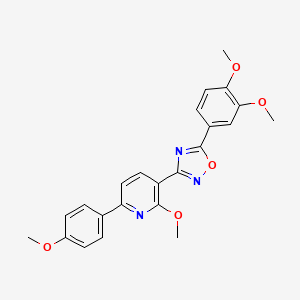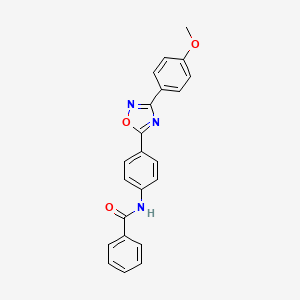
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPO-27, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of oxadiazole-based compounds and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in cancer growth, as tumors require a blood supply to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it has shown promising results in both in vitro and in vivo studies. This suggests that the compound may have potential as a therapeutic agent for cancer and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its optimal dosage and potential side effects.
Orientations Futures
There are a number of future directions for research on 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes and signaling pathways in cancer and inflammation. Another area of focus could be on developing new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, future studies could focus on testing the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic acid to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in cancer treatment. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study conducted by Chen et al. (2019) showed that this compound could inhibit the proliferation of glioma cells and induce cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. In a study conducted by Li et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound was also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-19-17(24-21-11)12-3-2-4-14(9-12)20-16(22)10-23-15-7-5-13(18)6-8-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMQLCZBLMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
